PPARγ Agonist Potency of 17-Keto-DPA: Comparable EC50 to 17-Oxo-DHA
17-Keto-DPA functions as a PPARγ agonist with an EC50 of approximately 200 nM, a potency comparable to its DHA-derived analog 17-oxo-DHA (EC50 = ~200 nM) . Both electrophilic oxo-derivatives activate PPARγ at nanomolar concentrations, establishing this compound class as potent PPARγ modulators distinct from non-electrophilic SPMs that do not directly engage PPARγ [1].
| Evidence Dimension | PPARγ agonism potency |
|---|---|
| Target Compound Data | EC50 = ~200 nM |
| Comparator Or Baseline | 17-oxo-DHA: EC50 = ~200 nM; Parent DPA: No reported PPARγ agonism |
| Quantified Difference | Comparable potency to 17-oxo-DHA; distinct mechanism from parent DPA (no PPARγ activity reported) |
| Conditions | In vitro PPARγ reporter gene assay (specific cell type not specified in vendor technical documentation) |
Why This Matters
This nanomolar PPARγ agonism potency positions 17-keto-DPA as a validated tool compound for studying PPARγ-dependent anti-inflammatory and insulin-sensitizing pathways, with the DPA-derived backbone offering a metabolic profile distinct from DHA-derived analogs.
- [1] Groeger, A. L., Cipollina, C., Cole, M. P., Woodcock, S. R., Bonacci, G., Rudolph, T. K., Rudolph, V., Freeman, B. A., & Schopfer, F. J. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature Chemical Biology, 6(6), 433–441. View Source
